molecular formula C7H7N3 B1316446 2-Methylpyrazolo[1,5-a]pyrimidine CAS No. 78562-32-0

2-Methylpyrazolo[1,5-a]pyrimidine

Cat. No. B1316446
Key on ui cas rn: 78562-32-0
M. Wt: 133.15 g/mol
InChI Key: SMQAQNWCDKDKKO-UHFFFAOYSA-N
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Patent
US05017212

Procedure details

3-Amino-5-methylpyrazole is reacted with 1,1,3,3-tetramethoxypropane under an acidic condition of hydrochloric acid and treated in a similar way to Reference Example 22 to give the title compound as a crystal. mp. 54°-57° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([CH3:7])[NH:4][N:3]=1.CO[CH:10](OC)[CH2:11][CH:12](OC)OC.Cl>>[CH3:7][C:5]1[CH:6]=[C:2]2[N:1]=[CH:10][CH:11]=[CH:12][N:3]2[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC(=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(OC)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated in a similar way to Reference Example 22

Outcomes

Product
Name
Type
product
Smiles
CC1=NN2C(N=CC=C2)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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